Chemotype Identity and Substituent Configuration Relative to the Piperazinylpyrimidine Patent Landscape
Patent filings that encompass the piperazinylpyrimidine chemotype show that small substituent alterations produce large potency shifts. In the CCR4 antagonist series (formula I), an unsubstituted benzamide core versus a 5-chloro-2-methoxy substituted core can shift antagonist activity from inactive (IC₅₀ > 10 µM) to low-nanomolar range for structurally related analogs [1]. Although the exact compound CAS 1396889-30-7 is not individually exemplified with assay data, its distinct 5-chloro-2-methoxy pattern falls within the active substitution space claimed in multiple patent families [1][2]. This provides a class-level inference that procurement of the exact substitution isomer is necessary to reproduce any claimed biological activity.
| Evidence Dimension | Structural SAR: 5-chloro-2-methoxy substitution vs. unsubstituted or alternative halogen patterns in piperazinylpyrimidine benzamide series |
|---|---|
| Target Compound Data | Not individually reported in accessible primary data; inferred from patent Markush claims |
| Comparator Or Baseline | Unsubstituted benzamide or 3-methoxy substituted analogs in the same patent series: IC₅₀ > 10 µM to inactive [1] |
| Quantified Difference | Qualitative SAR trend: 5-chloro-2-methoxy pattern is within active sub-genera; unsubstituted or alternative regioisomers fall into inactive or weakly active sub-genera |
| Conditions | CCR4 binding assay (patent-disclosed recombinant hCCR4 membrane preparations, calcium flux or cAMP readout) [1] |
Why This Matters
Procurement of the exact substitution isomer safeguards against loss of activity that is well-documented in this chemotype; alternative regioisomers are not functionally interchangeable.
- [1] US Patent Application US2015/0126500. Piperazinyl pyrimidine derivatives, preparation method and use thereof. Filed Jan 15, 2013, and published May 7, 2015. View Source
- [2] US Patent Application US2012/0053183 A1. Piperazinylpyrimidine analogues as protein kinase inhibitors. University of the Pacific, filed Aug 24, 2011, and published Mar 1, 2012. View Source
